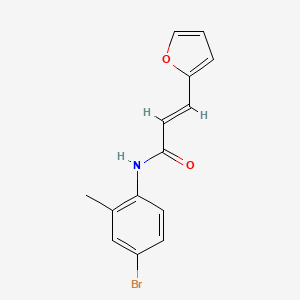
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide, also known as BMFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMFA belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide is not fully understood. However, it is believed that N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and cytoprotective genes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, by activating the Nrf2 signaling pathway. In addition, N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has also been shown to exhibit potent biological activities at relatively low concentrations, making it a useful tool for studying various biological processes. However, one limitation of N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
For research on N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide include the development of analogs with improved biological activities and reduced toxicity, investigation of its molecular mechanisms, and exploration of its therapeutic potential.
Synthesemethoden
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-methylphenylamine with furfural in the presence of glacial acetic acid and hydrochloric acid. This reaction yields the intermediate N-(4-bromo-2-methylphenyl)furfural, which is then reacted with acryloyl chloride in the presence of triethylamine and dichloromethane to produce N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXWAOZMSZXRO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
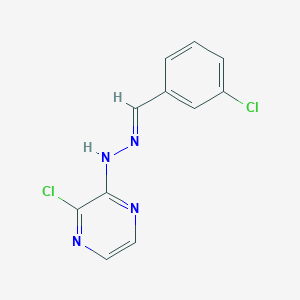
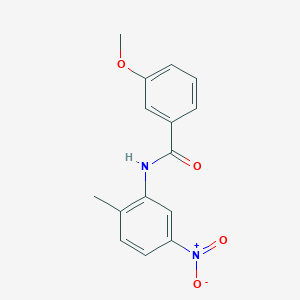
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)

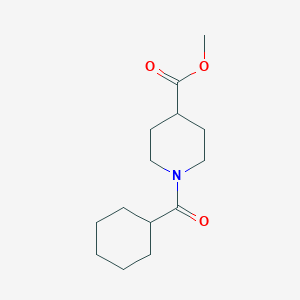
![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)
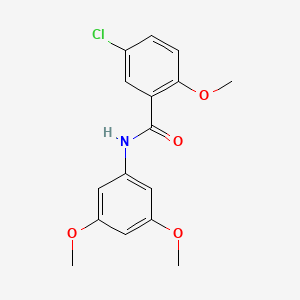


![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)
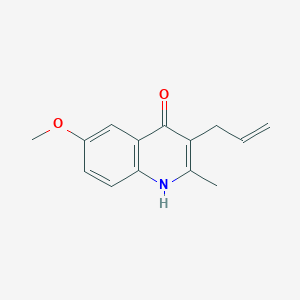
![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)